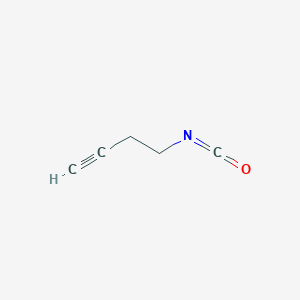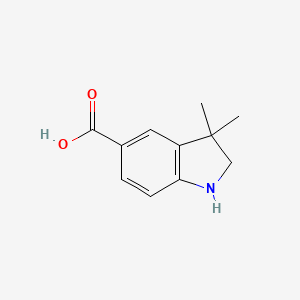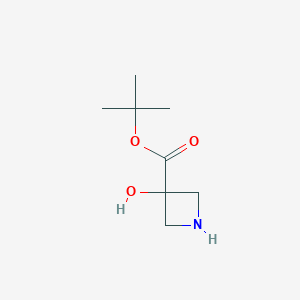
4-Isocyanatobut-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isocyanatobut-1-yne: is an organic compound with the molecular formula C₅H₅NO . It features both an isocyanate group (-N=C=O) and an alkyne group (-C≡C-), making it a unique compound with interesting chemical properties. The presence of these functional groups allows it to participate in a variety of chemical reactions, making it valuable in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Isocyanatobut-1-yne can be synthesized through several methods:
Substitution Reactions: One common method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and tetrabutylammonium cyanate in acetonitrile.
Oxidation of Isonitriles: Another method involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide as the oxidant, catalyzed by trifluoroacetic anhydride.
Curtius Rearrangement: This method involves the decarboxylative isocyanation of carboxylic acids with 1,1-dimethyl-2,2,2-trichloroethoxycarbonyl azide, catalyzed by 4-dimethylaminopyridine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles such as alcohols and amines, forming urethanes and ureas.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes when reacted with diols.
Common Reagents and Conditions:
Halogens and Hydrogen Halides: Used in addition reactions with the alkyne group.
Alcohols and Amines: React with the isocyanate group to form urethanes and ureas.
Catalysts: Trifluoroacetic anhydride and 4-dimethylaminopyridine are used in oxidation and rearrangement reactions.
Major Products:
Dihaloalkanes and Haloalkenes: Formed from addition reactions with halogens and hydrogen halides.
Urethanes and Ureas: Formed from nucleophilic addition reactions with alcohols and amines.
Polyurethanes: Formed from polymerization reactions with diols.
Applications De Recherche Scientifique
Chemistry: 4-Isocyanatobut-1-yne is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: Research into the biological applications of this compound is ongoing. Its potential use in drug development and as a biochemical probe is being explored due to its ability to form stable linkages with biomolecules .
Industry: In the industrial sector, this compound is used in the production of polyurethanes, which are widely used in coatings, adhesives, and foams. Its unique reactivity also makes it valuable in the development of new materials .
Mécanisme D'action
Mechanism: The mechanism of action of 4-Isocyanatobut-1-yne involves its reactivity towards nucleophiles. The isocyanate group reacts with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. This reactivity is exploited in the formation of polyurethanes and other polymers .
Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophilic functional groups in other molecules. The pathways involved include nucleophilic addition and polymerization reactions .
Comparaison Avec Des Composés Similaires
Phenyl Isocyanate: Similar in that it contains an isocyanate group, but differs in having a phenyl group instead of an alkyne group.
Propargyl Isocyanate: Contains both an isocyanate and an alkyne group, similar to 4-Isocyanatobut-1-yne, but with a different carbon chain structure.
Methyl Isocyanate: Contains an isocyanate group but lacks the alkyne group, making it less reactive in certain types of reactions.
Uniqueness: this compound is unique due to the presence of both an isocyanate and an alkyne group, which allows it to participate in a wider range of chemical reactions compared to compounds with only one of these functional groups .
Propriétés
Formule moléculaire |
C5H5NO |
|---|---|
Poids moléculaire |
95.10 g/mol |
Nom IUPAC |
4-isocyanatobut-1-yne |
InChI |
InChI=1S/C5H5NO/c1-2-3-4-6-5-7/h1H,3-4H2 |
Clé InChI |
JZSAIPYFALMQNM-UHFFFAOYSA-N |
SMILES canonique |
C#CCCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13503893.png)



![rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride](/img/structure/B13503911.png)

![7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13503932.png)
![4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride](/img/structure/B13503962.png)
![Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13503966.png)
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13503970.png)



![3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea](/img/structure/B13503992.png)
